

4-Cyano-2-iodobenzoic acid molecular structure

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Compound of Interest

Compound Name: 4-Cyano-2-iodobenzoic acid

Cat. No.: B578622

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An In-depth Technical Guide to **4-Cyano-2-iodobenzoic Acid**: Molecular Structure, Properties, and Synthesis

Abstract

4-Cyano-2-iodobenzoic acid is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring a carboxylic acid, a nitrile, and an iodine atom on a benzene ring, makes it a versatile building block in organic synthesis. The presence of the iodo group facilitates various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the cyano and carboxylic acid moieties offer additional sites for chemical modification. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, predicted spectroscopic data, a detailed experimental protocol for its synthesis, and its applications in pharmaceutical research.

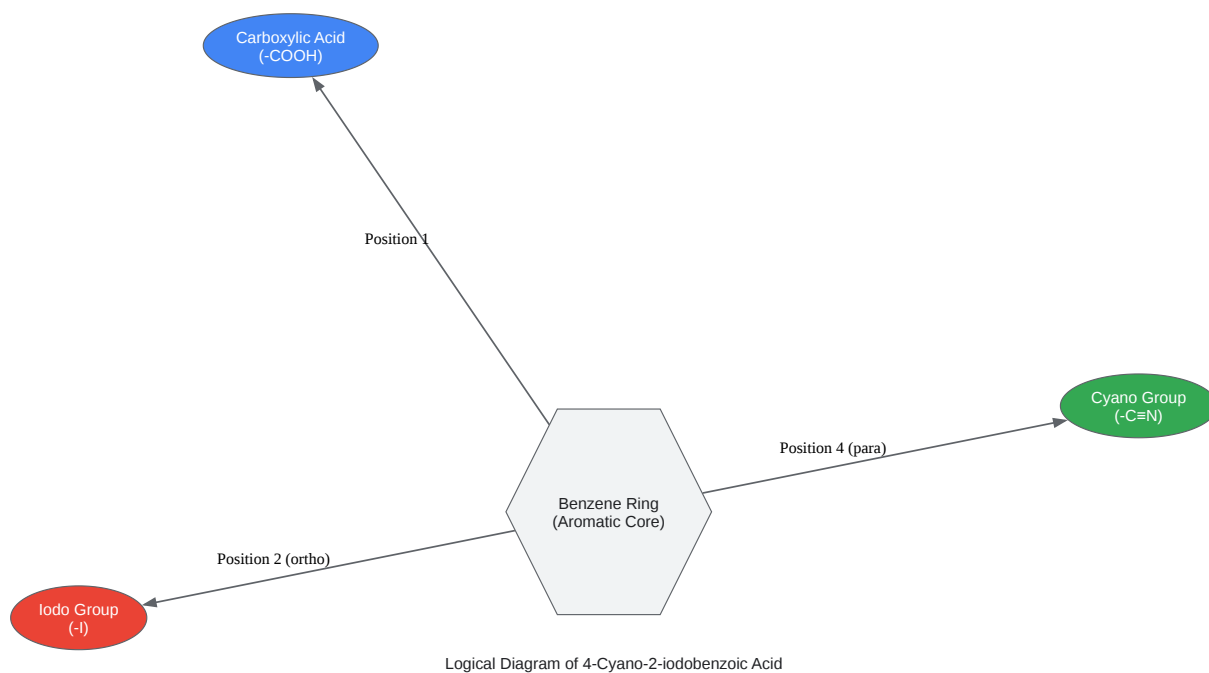
Physicochemical Properties

The fundamental properties of **4-Cyano-2-iodobenzoic acid** are summarized below. These identifiers and physical constants are crucial for laboratory handling, characterization, and analytical method development.

Property	Value	Source(s)
IUPAC Name	4-Cyano-2-iodobenzoic acid	[1][2]
CAS Number	1260814-20-7	[1][2]
Molecular Formula	C ₈ H ₄ INO ₂	[1][3]
Molecular Weight	273.03 g/mol	[2][3]
Appearance	Pale yellow solid	[2]
Melting Point	84-85 °C	[1]
SMILES	<chem>N#CC1=CC=C(C(=O)O)C(I)=C</chem> 1	[1][2]
InChI Key	OWTQANSUZFJZRT- UHFFFAOYSA-N	[1][3]

Molecular Structure Analysis

4-Cyano-2-iodobenzoic acid features a 1,2,4-trisubstituted benzene ring. The three functional groups—iodine (position 2), cyano (position 4), and carboxylic acid (position 1)—confer distinct chemical reactivity upon the molecule. The iodine atom acts as an excellent leaving group in metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of both the cyano and carboxylic acid groups influences the electronic properties of the aromatic ring.



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Caption: Key functional groups of **4-Cyano-2-iodobenzoic acid**.

Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not widely published, its spectroscopic characteristics can be reliably predicted based on data from analogous compounds such as 4-cyanobenzoic acid, 2-iodobenzoic acid, and 4-iodobenzoic acid.^{[3][4][5]}

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for each functional group.

Wavenumber (cm ⁻¹)	Predicted Assignment	Functional Group
~3300-2500	O-H stretch (broad, carboxylic acid)	Carboxylic Acid
~2230-2240	C≡N stretch (strong, sharp)	Cyano (Nitrile)
~1700-1720	C=O stretch (strong)	Carboxylic Acid
~1600, ~1470	C=C aromatic ring stretches	Aromatic Ring
~1300	C-O stretch / O-H bend coupled	Carboxylic Acid
~900-650	C-H out-of-plane bending	Aromatic Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts (in ppm) are relative to TMS. The solvent is assumed to be DMSO-d₆.

¹H NMR: The aromatic region will display three distinct signals corresponding to the three protons on the ring.

Predicted δ (ppm)	Splitting Pattern	Coupling Constant (J)	Assignment
~13.5	broad singlet	-	-COOH
~8.3	doublet	~1.5 Hz (meta)	H-3
~8.1	doublet	~8.0 Hz (ortho)	H-5
~7.9	dd	~8.0, ~1.5 Hz	H-6

^{13}C NMR: Eight distinct signals are expected, one for each carbon atom.

Predicted δ (ppm)	Assignment
~166	-COOH
~142	C-2 (C-I)
~138	C-4 (C-CN)
~134	C-6
~132	C-1 (C-COOH)
~130	C-5
~118	-C \equiv N
~95	C-3

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

m/z Value	Predicted Assignment
273	[M] ⁺ (Molecular Ion)
256	[M-OH] ⁺
228	[M-COOH] ⁺
146	[M-I] ⁺
101	[M-I-COOH] ⁺

Experimental Protocols

Synthesis via Sandmeyer Reaction

This protocol describes a plausible synthesis of **4-Cyano-2-iodobenzoic acid** from 4-amino-2-iodobenzoic acid, adapting established procedures for diazotization and cyanation.[\[6\]](#)[\[7\]](#)

Materials:

- 4-amino-2-iodobenzoic acid
- Hydrochloric acid (HCl), concentrated
- Sodium nitrite (NaNO₂)
- Copper(I) cyanide (CuCN)
- Sodium cyanide (NaCN)
- Deionized water
- Ice
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- **Diazotization:** In a 250 mL flask, suspend 10.0 g of 4-amino-2-iodobenzoic acid in 50 mL of water. Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add 15 mL of concentrated HCl with stirring.
- Prepare a solution of 3.0 g of sodium nitrite in 10 mL of cold water. Add this solution dropwise to the cooled suspension over 30 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 20 minutes at this temperature to ensure complete formation of the diazonium salt.
- **Cyanation (Sandmeyer Reaction):** In a separate 500 mL flask, prepare a solution of 7.0 g of CuCN and 8.0 g of NaCN in 80 mL of water. Warm the solution gently if needed to dissolve the salts, then cool it to 10 °C.
- Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.
- After the addition is complete, allow the mixture to warm to room temperature and then heat it to 50-60 °C for 30 minutes to ensure the reaction goes to completion.
- **Workup and Purification:** Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 75 mL).
- Combine the organic layers and wash them with brine (2 x 50 mL).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield **4-Cyano-2-iodobenzoic acid** as a solid.

Caption: Synthetic workflow for **4-Cyano-2-iodobenzoic acid**.

Applications in Drug Discovery

The structural features of **4-Cyano-2-iodobenzoic acid** make it a valuable intermediate in the synthesis of complex pharmaceutical agents.

- **Scaffold for Cross-Coupling:** The carbon-iodine bond is highly reactive towards palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of various aryl, heteroaryl, alkyl, and alkynyl groups at the 2-position, enabling the construction of diverse molecular libraries for lead optimization.
- **Bioisostere and Pharmacophore Component:** The cyano group can serve as a bioisostere for other functional groups or act as a key hydrogen bond acceptor in ligand-receptor interactions.
- **Precursor for Heterocycles:** The ortho-relationship between the carboxylic acid and another reactive site (post-coupling) can be exploited for the synthesis of fused heterocyclic systems, which are common scaffolds in many drug molecules.

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